molecular formula C10H23N3 B13834805 N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine CAS No. 50451-23-5

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine

Cat. No.: B13834805
CAS No.: 50451-23-5
M. Wt: 185.31 g/mol
InChI Key: BQDLCZJLSPYFSP-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine is a tertiary amine featuring an ethyl group and a (4-methylpiperazin-1-yl)methyl substituent attached to the central nitrogen atom. Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.29 g/mol. The compound’s structure combines a flexible ethanamine backbone with a piperazine ring, which introduces hydrophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-4-12(5-2)10-13-8-6-11(3)7-9-13/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDLCZJLSPYFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668283
Record name N-Ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50451-23-5
Record name N-Ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine typically involves the reaction of 4-methylpiperazine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, distillation, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanone, while reduction could produce N-ethyl-N-[(4-methylpiperazin-1-yl)methyl]ethanol .

Scientific Research Applications

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs and is studied for its potential therapeutic effects.

    Industry: The compound is employed in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine
  • Molecular Formula : C₈H₁₉N₃
  • Molecular Weight : 157.26 g/mol
  • Key Differences : Replaces the ethyl group with a methyl group, reducing lipophilicity (predicted logP ~1.2 vs. ~1.5 for the target compound).
UMB82 (2-(3,4-dichlorophenyl)-N-ethyl-N-(2-piperidin-1-ylethyl)ethanamine oxalate)
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O₄
  • Molecular Weight : 337.20 g/mol
  • Key Differences : Substitutes piperazine with piperidine and adds a dichlorophenyl group.
  • Biological Activity : Acts as a σ-receptor agonist with demonstrated antidepressant-like effects in mice .

Heterocyclic-Substituted Ethanamines

N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine
  • Molecular Formula : C₁₈H₂₁N₃
  • Molecular Weight : 279.38 g/mol
  • Key Differences : Incorporates a benzimidazole ring, enhancing aromatic interactions and rigidity.
N-Ethyl-N-((2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)ethanamine
  • Molecular Formula : C₁₆H₂₀N₃S
  • Molecular Weight : 286.37 g/mol
  • Characterization : Confirmed via ¹H/¹³C NMR and HRMS .

Alkyl and Silyl Variants

N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine
  • Molecular Formula : C₈H₂₁NSi
  • Molecular Weight : 159.34 g/mol
  • Key Differences : Trimethylsilyl group increases hydrophobicity (logP = 2.206).
  • Applications: Used in organometallic synthesis and catalysis .
N-Ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
  • Molecular Formula: C₁₈H₂₉BNO₂
  • Molecular Weight : 301.24 g/mol
  • Key Differences : Boronate ester enables Suzuki-Miyaura cross-coupling reactions.
  • Applications : Intermediate in pharmaceutical and materials chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight logP (Predicted) Key Substituents Biological/Functional Role
N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine C₉H₂₁N₃ 171.29 1.5 Ethyl, 4-methylpiperazinylmethyl CNS drug candidate (structural analog)
N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine C₈H₁₉N₃ 157.26 1.2 Methyl, 4-methylpiperazinylmethyl Building block for drug synthesis
UMB82 C₁₃H₁₈Cl₂N₂O₄ 337.20 2.8 Dichlorophenyl, piperidinylethyl σ-receptor agonist (antidepressant)
N-Ethyl-N-[(2-phenylbenzimidazol-1-yl)methyl]ethanamine C₁₈H₂₁N₃ 279.38 3.1 Benzimidazolylmethyl Analgesic activity (Mannich base)
N-Ethyl-N-[(trimethylsilyl)methyl]ethanamine C₈H₂₁NSi 159.34 2.2 Trimethylsilylmethyl Organometallic reagent

Biological Activity

N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine, a compound belonging to the piperazine family, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N4C_{12}H_{18}N_4 with a molecular weight of approximately 218.3 g/mol. Its structure features a piperazine ring, which is known for its diverse biological activities.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antiviral Activity : Research indicates that derivatives of piperazine compounds can inhibit viral replication, suggesting potential applications in antiviral therapies .
  • Anticancer Properties : Studies have shown that certain piperazine derivatives possess cytotoxic effects against various cancer cell lines. For instance, modifications of related compounds have demonstrated significant antitumor activity .
  • Neurological Effects : Compounds with piperazine structures often interact with neurotransmitter systems, indicating potential use in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neuropharmacology .
  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes such as histone deacetylases (HDACs), leading to altered gene expression profiles in cancer cells .

Antiviral Activity

A study explored the antiviral properties of piperazine derivatives, demonstrating that certain modifications led to increased efficacy against viral pathogens. The findings indicated that these compounds could serve as leads for developing new antiviral agents .

Anticancer Efficacy

In a comparative study, derivatives of this compound were tested against multiple cancer cell lines. The results showed promising cytotoxic effects with IC50 values ranging from 5 to 20 µM across different cell types, highlighting its potential as an anticancer agent .

Neuropharmacological Studies

Research into the neuropharmacological effects of piperazine derivatives revealed their ability to modulate neurotransmitter activity. This modulation has implications for treating conditions such as anxiety and depression, where serotonin and dopamine pathways are involved .

Data Tables

Biological ActivityIC50 (µM)Cell Line/Target
Antiviral10Viral replication models
Anticancer5HeLa (cervical cancer)
15MCF7 (breast cancer)
Neurotransmitter ModulationN/ASerotonin receptors

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